In Vitro Cytotoxicity Against MCF7 Breast Cancer Cells: A Comparative View vs. Doxorubicin
A vendor-reported dataset indicates an IC₅₀ of 10 µM for N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide against the MCF7 breast cancer cell line . In the same experimental context, the standard chemotherapeutic doxorubicin exhibits an IC₅₀ of approximately 37.5 µM, suggesting a 3.75-fold higher potency for the target compound . This data point, while not sourced from a primary peer-reviewed publication, provides a quantitative benchmark for procurement decisions.
| Evidence Dimension | Cytotoxicity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 10 µM (MCF7) |
| Comparator Or Baseline | Doxorubicin: IC₅₀ = 37.5 µM (MCF7) |
| Quantified Difference | 3.75-fold greater potency |
| Conditions | MCF7 breast cancer cell line; assay conditions not specified in vendor report |
Why This Matters
This 3.75-fold potency advantage over a standard chemotherapeutic in a key breast cancer model can serve as a preliminary selection criterion for researchers investigating novel anticancer agents, warranting further independent validation.
